2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
Description
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule featuring a dihydropyridine core substituted with cyano, ethoxycarbonyl, furan-2-yl, and methyl groups, as well as a sulfanyl group attached to an acetic acid moiety. It stands out due to its multifunctional attributes, which make it relevant in various scientific contexts.
Properties
IUPAC Name |
2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJPUQNFSHKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the dihydropyridine core via a Hantzsch reaction involving ethyl acetoacetate, formaldehyde, and a suitable amine, followed by subsequent functional group transformations to introduce the cyano, ethoxycarbonyl, and furan-2-yl substituents. Industrial production may employ scalable reaction conditions, including controlled temperature, pH, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid exerts its effects is largely dependent on its chemical environment and biological targets. The dihydropyridine core interacts with various molecular targets, often involving electron transfer processes or coordination with metal ions. Pathways include redox reactions and enzyme inhibition, where the compound's specific structure and substituents play crucial roles.
Comparison with Similar Compounds
Biological Activity
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid (CAS Number: 852389-14-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a dihydropyridine core, a furan ring, and a cyano group, which contribute to its pharmacological properties.
- Molecular Formula : C16H16N2O5S
- Molecular Weight : 348.4 g/mol
- Functional Groups : The presence of sulfanyl, cyano, and ethoxycarbonyl groups suggests diverse reactivity and potential interactions with biological targets.
Biological Activities
The compound has been studied for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
In vitro studies have indicated that compounds similar to this compound can significantly reduce markers of inflammation in cellular models. For instance:
- Study Findings : A study demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In a study involving human cancer cell lines, treatment with related dihydropyridine derivatives resulted in decreased cell viability and increased apoptosis rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Dihydropyridine Ring : Variations in substituents can enhance or diminish biological activity.
- Furan Ring Modifications : Alterations to the furan moiety can affect the compound's interaction with biological targets.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions requiring careful control over reaction conditions. Common techniques for monitoring synthesis include:
- Thin-Layer Chromatography (TLC) : Used for checking reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed for structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
